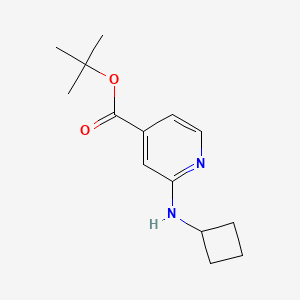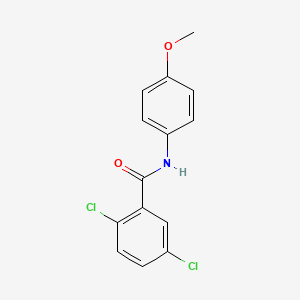
Tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate: is a chemical compound with the molecular formula C14H20N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate typically involves the reaction of pyridine derivatives with tert-butyl and cyclobutylamine groups. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl or cyclobutyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological molecules. It may serve as a ligand in the design of new drugs or as a probe in biochemical assays.
Medicine: In medicine, this compound has potential applications in drug discovery and development. Its unique structure allows it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of Tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-tert-Butylpyridine: Another pyridine derivative with similar structural features but different functional groups.
Cyclobutylamine: A simpler compound containing the cyclobutylamine group without the pyridine ring.
Pyridine-4-carboxylate derivatives: A class of compounds with varying substituents on the pyridine ring.
Uniqueness: Tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate is unique due to the combination of the tert-butyl, cyclobutylamine, and pyridine-4-carboxylate groups. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications in research and industry .
Propriétés
IUPAC Name |
tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)10-7-8-15-12(9-10)16-11-5-4-6-11/h7-9,11H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXGHJFSPNDGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)NC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine](/img/structure/B2720110.png)
![2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2720111.png)
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid](/img/structure/B2720113.png)
![(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2720114.png)
![ethyl 3-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2720115.png)
![[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2720120.png)
![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2720121.png)
![N'-(3-methoxyphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2720123.png)
![(2S)-2-[(3-Amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2720126.png)
![N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2720127.png)
![[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate](/img/structure/B2720128.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720132.png)

